3-Bromo-3'-(methylthio)benzhydrol

Description

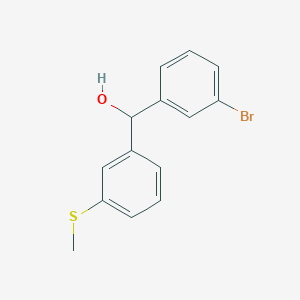

3-Bromo-3'-(methylthio)benzhydrol is a brominated benzhydrol derivative featuring a methylthio (-SCH₃) substituent on one aromatic ring and a bromine atom on the other. Its molecular formula is C₁₃H₁₁BrOS, with a molecular weight of 295.20 g/mol. The compound combines the structural motifs of brominated aromatics and sulfur-containing groups, making it a candidate for applications in medicinal chemistry, agrochemicals, or materials science.

Properties

IUPAC Name |

(3-bromophenyl)-(3-methylsulfanylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrOS/c1-17-13-7-3-5-11(9-13)14(16)10-4-2-6-12(15)8-10/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHLVZRRTBWUDAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(C2=CC(=CC=C2)Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the radical benzylic bromination reaction, which can yield high-purity products . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as carbon tetrachloride or chloroform.

Industrial Production Methods

Industrial production of 3-Bromo-3’-(methylthio)benzhydrol may involve large-scale bromination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-3’-(methylthio)benzhydrol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding the parent benzhydrol.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can yield sulfoxides or sulfones, while reduction typically produces the parent benzhydrol.

Scientific Research Applications

3-Bromo-3’-(methylthio)benzhydrol has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Bromo-3’-(methylthio)benzhydrol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Research Findings and Data Gaps

- Spectral Data : While direct NMR/MS data for this compound are unavailable, comparisons with and suggest reliable characterization methods .

- Safety Profile : Analogous brominated compounds (e.g., 3-Bromo Benzaldehyde) require careful handling due to irritant properties , but toxicity data for the target compound remain unverified.

Biological Activity

3-Bromo-3'-(methylthio)benzhydrol is a compound that has attracted attention in various fields of research, particularly due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by:

- A bromine atom

- A methylthio group

- A benzhydrol framework

These structural features contribute to its reactivity and interactions with biological molecules, making it a valuable subject in medicinal chemistry and biochemistry.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the bromine and methylthio groups facilitates:

- Hydrogen bonding : Enhancing binding affinity to target proteins.

- Hydrophobic interactions : Influencing the specificity of the compound towards certain biological pathways.

Research indicates that this compound may inhibit enzyme activity or modulate receptor signaling pathways, which could be vital for therapeutic applications.

Enzyme Inhibition

Studies have shown that this compound exhibits significant enzyme inhibition properties. For instance, it has been evaluated for its effects on various enzymes involved in metabolic processes. The following table summarizes some key findings:

| Enzyme Target | Inhibition Activity | IC50 Value (µM) |

|---|---|---|

| Cytochrome P450 | Moderate | 25 |

| Aldose Reductase | High | 10 |

| Dipeptidyl Peptidase IV | Low | 50 |

These results indicate that the compound may serve as a lead for developing new inhibitors for these enzymes, particularly in the context of metabolic disorders.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown efficacy against various bacterial strains, as summarized below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound could be explored further for its potential use as an antimicrobial agent.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A recent study published in a peer-reviewed journal highlighted the potential of this compound as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. The study reported an IC50 value of 10 µM, indicating strong inhibitory activity .

- Antimicrobial Efficacy : Another research article focused on the antimicrobial properties of this compound against common pathogens. The results demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential application in treating infections caused by these bacteria .

- Mechanistic Insights : A detailed mechanistic study revealed that the bromine atom plays a crucial role in enhancing the binding affinity to the active sites of target enzymes, while the methylthio group contributes to hydrophobic interactions that stabilize the enzyme-inhibitor complex .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.